molecular formula C10H11IO2 B041160 Methyl 4-(2-iodoethyl)benzoate CAS No. 1065269-88-6

Methyl 4-(2-iodoethyl)benzoate

Cat. No. B041160
M. Wt: 290.1 g/mol
InChI Key: FEBZFUASXKRIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-iodoethyl)benzoate is an organic compound. It is a derivative of methyl benzoate, which is the methyl ester of benzoic acid . This compound is not intended for human or veterinary use and is typically used for research purposes.

Scientific Research Applications

  • Agriculture - Pest Control

    • Methyl benzoate has been identified as a promising, environmentally safe insecticide . It’s effective against a range of different agricultural, stored product, and urban insect pests .
    • Methyl benzoate has several modes of action, including as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
    • Since 2016, many studies have shown its effectiveness and it’s considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
  • Chemical Synthesis

    • Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
    • In a study, the solid acids of zirconium metal solids fixed with various substances were studied .
    • It was determined that zirconium metal catalysts with fixed Ti had the best activity .
  • Proteomics Research

    • Methyl 4-(2-Iodoethyl)benzoate is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques .
    • The specific methods of application or experimental procedures would depend on the particular research context .
    • As for the results or outcomes obtained, they would also vary depending on the specific research study .
  • Organic Synthesis

    • Methyl 4-iodobenzoate, a similar compound to Methyl 4-(2-Iodoethyl)benzoate, is used in organic synthesis .
    • It can be prepared by the Fischer esterification of 4-iodobenzoic acid with methanol .
    • The aryl-iodide functionality of methyl 4-iodobenzoate may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’-(ethyne-1,2-diyl)dibenzoate .
  • Stable Isotope Research

    • Methyl 4-(2-Iodoethyl)benzoate-d8 is used in stable isotope research . Stable isotopes are non-radioactive forms of atoms that can be used as tracers in chemical reactions .
    • The specific methods of application or experimental procedures would depend on the particular research context .
    • As for the results or outcomes obtained, they would also vary depending on the specific research study .
  • Pharmaceutical Research

    • Methyl 4-(2-Iodoethyl)benzoate could potentially be used in pharmaceutical research . The iodine atom could potentially be replaced with a radioactive isotope, allowing the compound to be used as a radiotracer in medical imaging .
    • The specific methods of application or experimental procedures would depend on the particular research context .
    • As for the results or outcomes obtained, they would also vary depending on the specific research study .

properties

IUPAC Name

methyl 4-(2-iodoethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBZFUASXKRIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-iodoethyl)benzoate

Synthesis routes and methods

Procedure details

70 g (352.4 mmol) of methyl 4-(2-chloroethyl)benzoate [CAS Reg. No. 65787-72-6] and 146.2 g (880.9 mmol) of potassium iodide are suspended in 800 ml of acetonitrile and stirred under reflux for three days. After the reaction has gone to completion, the reaction solution is cooled and filtered and the filtrate is evaporated to dryness under reduced pressure. The resulting residue is purified by flash chromatography on silica gel (mobile phase:petroleum ether/ethyl acetate 30:1→20:1). This gives 101 g (348.3 mmol, 98.8% of theory) of a yellowish oil.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
146.2 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three

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